molecular formula C21H24N2O3 B2999929 3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-35-7

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2999929
CAS No.: 852136-35-7
M. Wt: 352.434
InChI Key: FAAMVDWUOLWINH-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole moiety, which is further substituted with diethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide
  • N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-triazol-1-yl)acetamide

Uniqueness

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to the presence of diethoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets compared to other indole derivatives .

Properties

IUPAC Name

3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-19-9-7-16(12-20(19)26-5-2)21(24)22-13-15-6-8-18-17(11-15)10-14(3)23-18/h6-12,23H,4-5,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAMVDWUOLWINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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